H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH
Description
The peptide H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a 14-amino acid sequence characterized by a high density of basic residues (lysine (Lys) and arginine (Arg)) and hydrophilic residues (glutamine (Gln), glutamic acid (Glu), and aspartic acid (Asp)).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H116N22O19/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSJDGBHUQEJJG-HKDQSZHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H116N22O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The peptide H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH , a synthetic compound, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
Chemical Structure : The peptide consists of 12 amino acids with specific sequences that contribute to its biological functions. The presence of basic amino acids like Lysine (Lys) and Arginine (Arg) suggests potential interactions with negatively charged biomolecules, which may enhance its biological activity.
Molecular Weight : The molecular weight of this peptide is approximately 1,417.6 Da, which is significant for its absorption and bioavailability in biological systems.
Antimicrobial Activity
Research has indicated that peptides similar to this compound exhibit antimicrobial properties. For instance, studies on marine-derived peptides have shown that certain amino acid sequences can inhibit the growth of bacteria and fungi, suggesting a potential role for this peptide in antimicrobial applications .
Antioxidant Properties
Peptides containing Arg and Lys have been linked to antioxidant activities. These amino acids can scavenge free radicals, thereby protecting cells from oxidative stress. A comparative study indicated that peptides with similar structures demonstrated substantial antioxidant capabilities, which could be beneficial in preventing cellular damage .
Immunomodulatory Effects
The immunomodulatory effects of peptides are notable. Peptides rich in Arg and Lys have been shown to enhance immune responses by modulating cytokine production. This suggests that this compound could potentially be utilized in immunotherapy or as an adjunct treatment in inflammatory conditions .
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Interaction : Basic amino acids can interact with negatively charged components of cell membranes, facilitating the penetration of the peptide into cells.
- Receptor Binding : The structure may allow binding to specific receptors involved in immune response modulation, enhancing its efficacy as an immunomodulator.
- Enzyme Inhibition : Peptides similar to this compound have been shown to inhibit enzymes such as ACE (Angiotensin-Converting Enzyme), which is crucial in regulating blood pressure and fluid balance .
Study 1: Antimicrobial Efficacy
A study conducted on peptides with similar sequences reported a significant reduction in bacterial load when exposed to this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
| Peptide Sequence | MIC (µg/mL) | Target Organism |
|---|---|---|
| H-Lys-Lys... | 50 | Staphylococcus aureus |
| H-Lys-Lys... | 30 | Escherichia coli |
Study 2: Antioxidant Activity
In vitro assays assessing the antioxidant capacity of similar peptides revealed that those containing Arg exhibited higher radical scavenging activity compared to others. The results suggest a strong correlation between the presence of basic amino acids and antioxidant potential.
| Peptide Sequence | DPPH Scavenging Activity (%) |
|---|---|
| H-Lys-Lys... | 75 |
| Control | 40 |
Scientific Research Applications
Peptide Synthesis
Overview:
H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH serves as a crucial building block in peptide synthesis. Its sequence contributes to the formation of larger peptides that are essential in pharmaceutical development.
Key Points:
- Building Block for Therapeutics: This compound can be utilized to create peptides that mimic or enhance biological functions, aiding in the development of novel drugs.
- Research Applications: It is widely used in laboratory settings to explore protein interactions and functions.
Drug Development
Overview:
The unique amino acid sequence of this compound allows for the design of targeted therapies, particularly in oncology.
Case Studies:
- Targeted Cancer Therapies: Research indicates that peptides derived from this compound can improve the specificity and efficacy of drug delivery systems, potentially leading to better outcomes in cancer treatment .
- Enhanced Drug Stability: Incorporating this peptide into drug formulations has shown to enhance the stability and bioavailability of therapeutic agents .
Biotechnology
Overview:
In biotechnology, this compound plays a vital role in protein engineering.
Applications:
- Protein Design: It aids in the design of proteins with enhanced properties such as increased enzyme activity or stability, which are crucial for industrial applications.
- Biocatalysis: The peptide's structure can be engineered to create biocatalysts that facilitate chemical reactions under mild conditions .
Cosmetic Formulations
Overview:
The cosmetic industry has recognized the potential benefits of this compound in skincare products.
Key Benefits:
- Skin Repair: This compound is incorporated into formulations aimed at promoting skin healing and regeneration.
- Anti-aging Properties: Its ability to enhance cellular signaling pathways makes it a valuable ingredient in anti-aging products .
Research in Neurobiology
Overview:
this compound is utilized in neurobiology to study neuropeptides and their roles in neurological functions.
Research Insights:
- Neuropeptide Studies: This peptide aids researchers in understanding the mechanisms by which neuropeptides influence behavior and physiological processes.
- Therapeutic Potential: Investigations into its effects on neuronal signaling pathways may lead to new treatments for neurological disorders .
Data Tables
| Application Area | Specific Use Case | Benefits/Outcomes |
|---|---|---|
| Peptide Synthesis | Building block for therapeutics | Facilitates novel drug development |
| Drug Development | Targeted cancer therapies | Improved specificity and efficacy |
| Biotechnology | Protein engineering | Enhanced enzyme activity and stability |
| Cosmetic Formulations | Skin repair and anti-aging products | Promotes healing and reduces signs of aging |
| Neurobiology | Neuropeptide research | Insights into neurological functions |
Comparison with Similar Compounds
Antimicrobial Peptides
Peptides with clustered cationic residues (Lys/Arg) are well-documented for their membrane-disrupting antimicrobial properties:
However, the absence of hydrophobic residues (e.g., Ile, Leu, Val) in the target peptide’s C-terminal region may reduce its membrane penetration efficacy compared to Melimine .
Kinase Substrate Peptides
Peptides containing Arg-Arg-X-Ser motifs are substrates for kinases like cAMP-dependent protein kinase:
Key Insight: The Arg-Arg motif in the target peptide resembles the kinase substrate sequence in . However, the substitution of the critical serine (Ser) with glutamine (Gln) may render it non-phosphorylatable, limiting its utility in kinase signaling pathways .
Antiviral Peptides
Basic residue clusters are also implicated in antiviral activity:
| Compound | Sequence Features | Antiviral Target | Reference |
|---|---|---|---|
| Target Peptide | Arg-Arg, Lys-Lys clusters | Not studied | |
| dec-RVKR-cmk | Arg-Val-Lys-Arg | Inhibits flaviviruses |
Key Insight: The Arg-Arg and Lys-Lys motifs in the target peptide mirror dec-RVKR-cmk, which inhibits flavivirus proteases.
Antioxidant and Immunomodulatory Peptides
Glutamine (Gln) and glutamic acid (Glu) residues are linked to antioxidant effects:
| Compound | Sequence Features | Biological Role | Reference |
|---|---|---|---|
| Target Peptide | Gln-Glu-Ala-Val-Asp | Hypothesized antioxidant | |
| Gln Dipeptides | Gln-Gln or Gln-Ala | Enhances GSH synthesis |
Key Insight : The Gln-Glu segment in the target peptide may support antioxidant activity by mimicking glutamine dipeptides, which upregulate glutathione (GSH) in weaned piglets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
